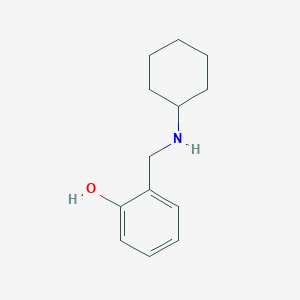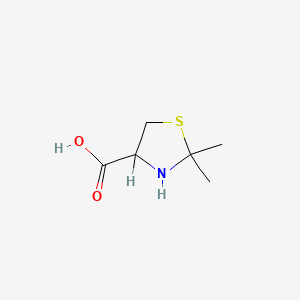
4-Hydrazino-2,8-diméthylquinoléine
Vue d'ensemble
Description
2,8-Dimethyl-4-Hydrazinoquinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C11H13N3, and it has a molecular weight of 187.24 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
2,8-Dimethyl-4-Hydrazinoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,8-Dimethyl-4-Hydrazinoquinoline can be synthesized by reacting 4-chloro-2,8-dimethylquinoline with hydrazine hydrate . The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction yields 2,8-Dimethyl-4-Hydrazinoquinoline as the primary product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethyl-4-Hydrazinoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines .
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-4-Hydrazinoquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription . Additionally, it can interact with enzymes and other proteins, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
2-Hydrazino-4,8-dimethylquinoline: Similar in structure but with different substitution patterns.
6(8)-Substituted 4-hydrazino-2-methylquinolines: These compounds have substitutions at the 6 or 8 positions, leading to different chemical and biological properties.
Uniqueness: 2,8-Dimethyl-4-Hydrazinoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazino group at the 4-position allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
(2,8-dimethylquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSDOXCZHKTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332905 | |
| Record name | 4-hydrazino-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49612-06-8 | |
| Record name | 4-hydrazino-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)


![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)







![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)
